molecular formula C8H9NO4 B14471495 3,4-Dihydroxy-5-methoxybenzaldehyde oxime CAS No. 66842-91-9

3,4-Dihydroxy-5-methoxybenzaldehyde oxime

Cat. No.: B14471495
CAS No.: 66842-91-9
M. Wt: 183.16 g/mol
InChI Key: WCHGNHSEDPOLIQ-WTKPLQERSA-N
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Description

3,4-Dihydroxy-5-methoxybenzaldehyde oxime is an organic compound derived from 3,4-Dihydroxy-5-methoxybenzaldehyde. This compound is characterized by the presence of hydroxyl, methoxy, and oxime functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-5-methoxybenzaldehyde oxime can be synthesized through the reaction of 3,4-Dihydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the aldehyde group of 3,4-Dihydroxy-5-methoxybenzaldehyde reacting with hydroxylamine to form the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dihydroxy-5-methoxybenzaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methoxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and redox processes. The hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.

    5-Methoxy-3,4-dihydroxybenzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the additional hydroxyl group.

Uniqueness

3,4-Dihydroxy-5-methoxybenzaldehyde oxime is unique due to the presence of both hydroxyl and methoxy groups along with the oxime functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

66842-91-9

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

5-[(Z)-hydroxyiminomethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C8H9NO4/c1-13-7-3-5(4-9-12)2-6(10)8(7)11/h2-4,10-12H,1H3/b9-4-

InChI Key

WCHGNHSEDPOLIQ-WTKPLQERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=N\O

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=NO

Origin of Product

United States

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